molecular formula C14H18N2 B1467869 2-ethyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 33657-43-1

2-ethyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B1467869
CAS RN: 33657-43-1
M. Wt: 214.31 g/mol
InChI Key: MNBSBBAEFJKXAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is to introduce an alkyl or aralkyl group along with a sulfonyl group. These groups are considered pharmacophores of some antitumor drugs. The synthesis can be achieved through various reactions, including the Fischer reaction and hydrazone formation .


Molecular Structure Analysis

The molecular structure of 2-ethyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is depicted in the image above. It consists of a fused indole ring system with additional substituents. The compound’s functional groups and stereochemistry play a crucial role in its biological activity .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including the introduction of sulfonyl groups, electron-donating substitutions, and hydrazone formation. These reactions contribute to its antiproliferative activity and potential therapeutic effects .

Scientific Research Applications

Receptor Activity and Structure-Activity Relationships

The compound 2-ethyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its derivatives have been studied for their receptor activity on a broad panel of therapeutic targets including G-protein-coupled receptors (GPCRs), ion channels, and neurotransmitter transporters. Specifically, a compound from this series was identified as a highly active antagonist of adrenergic α1A, α1B, α1D, α2A receptors, and serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. The studies also shed light on structure-activity relationships, indicating that the introduction of bulky substituents into the 2-position led to a decrease in activity compared to the 2,8-dimethyl analogs (Ivachtchenko et al., 2013).

Crystallographic Insights

The crystal and molecular structures of 2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its derivatives were studied using single-crystal X-ray diffraction. The studies provided detailed measurements of the crystal lattice and identified the presence of hydrogen bonds formed by Br− anions with protonated nitrogen atoms (Rybakov et al., 2011).

Pharmacological Spectrum and Calcium-Antagonist Activity

Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have demonstrated a broad spectrum of pharmacological activity, including antihistamine, neuroleptic, antiarrhythmogenic, antioxidant, and other properties. Certain derivatives have been noted for their neuroprotector properties and calcium-antagonist behavior, which is of interest for further pharmacological studies (Ivanov et al., 2001).

Chemical Synthesis and Application in Medicinal Chemistry

The synthesis methods and the physiological activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been extensively reviewed. These compounds have shown a broad spectrum of pharmacological activity, making them of significant interest in medicinal chemistry (Ivashchenko et al., 2010).

properties

IUPAC Name

2-ethyl-8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-3-16-7-6-14-12(9-16)11-8-10(2)4-5-13(11)15-14/h4-5,8,15H,3,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBSBBAEFJKXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C3=C(N2)C=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501191984
Record name 2-Ethyl-2,3,4,5-tetrahydro-8-methyl-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

CAS RN

33657-43-1
Record name 2-Ethyl-2,3,4,5-tetrahydro-8-methyl-1H-pyrido[4,3-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33657-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-2,3,4,5-tetrahydro-8-methyl-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of p-tolylhydrazine hydrochloride (1 equiv.) in EtOH is added 1-ethylpiperidin-4-one hydrochloride (0.76-1.4 equiv.) and the contents are heated at 80° C. for 16 h. After completion of the reaction, as monitored by LCMS, the reaction mixture is concentrated to dryness and basified with aq. saturated NaHCO3. The reaction product is extracted with EtOAc and the organic layer is separated, dried over sodium sulfate and concentrated to obtain 2-ethyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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